Flavianic acid
Description
Flavianic acid (C₁₀H₆N₂O₈S, molecular weight 314.228 g/mol, CAS 483-84-1) is a nitroaromatic sulfonic acid dye characterized by its 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid structure . Initially utilized as a precipitating agent for basic amino acids like histidine and arginine in protein purification, it has since been extensively studied for its unique binding properties with enzymes such as trypsin under acidic conditions (pH 3.0) . Its thermodynamic and kinetic binding behavior, including entropy-driven interactions and ligand-induced protein transconformation, distinguishes it from other sulfonic acid dyes . Industrially, this compound is valued for its selective precipitation of metal ions like zirconium and lead in acidic solutions, with sensitivity up to 0.1 μg/mL for zirconium .
Properties
IUPAC Name |
8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJEPASRCXVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
549-34-8 (di-potassium salt), 55482-31-0 (barium salt[1:1]), 68698-86-2 (aluminum salt[3:2]), 846-70-8 (di-hydrochloride salt) | |
| Record name | Flavianic acid | |
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DSSTOX Substance ID |
DTXSID4025167 | |
| Record name | 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid | |
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Molecular Weight |
314.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Flavianic acid | |
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CAS No. |
483-84-1 | |
| Record name | Flavianic acid | |
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| Record name | Flavianic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483841 | |
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| Record name | Flavianic acid | |
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| Record name | 2-Naphthalenesulfonic acid, 8-hydroxy-5,7-dinitro- | |
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| Record name | 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid | |
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| Record name | 8-hydroxy-5,7-dinitronaphthalene-2-sulphonic acid | |
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| Record name | FLAVIANIC ACID | |
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Preparation Methods
pH and Solvent Effects
The efficacy of this compound depends on pH and solvent composition. In canavanin purification, acidification to congo red (pH ~3.0) ensures optimal precipitation of the flavianate complex. Similarly, sodium flavianate’s solubility in citrate buffer (pH 3.0) facilitates its use in enzymatic assays, where it acts as a competitive inhibitor. Methanol and ethanol are commonly employed to reduce solubility and enhance yields; for example, adding absolute alcohol to concentrated extracts crudely precipitates canavanin, while methanol rinses remove impurities from lysine-arginine eluates.
Contamination Mitigation
Contaminants co-precipitating with this compound complexes necessitate rigorous purification. Kitagawa and Yamada addressed this by hydrolyzing crude canavanin with 10% HCl, decomposing impurities while leaving the target compound intact. Recrystallization from hot water further improved purity, though repeated cycles were often required. In industrial settings, fractional crystallization and salt fractionation (e.g., sodium chloride brine) minimized cross-contamination between arginine and lysine.
Analytical Techniques for this compound Complexes
Spectrophotometric Assays
Selwyn’s test, adapted for this compound, monitors enzymatic activity inhibition by sodium flavianate. Progress curves recorded at 340 nm reveal dose-dependent inhibition, with flavianate concentrations ranging from 47 to 367 µM. This method confirms this compound’s reversible binding to enzymes, critical for assessing its interference in biochemical assays.
Chromatographic and NMR Analysis
Thin-layer chromatography (TLC) distinguishes flavianate derivatives, such as ureides of phenylalanine and hexahydropyrimidine-glycine conjugates. Silica gel TLC with butanol-ethanol-water (4:1:2) resolves compounds by Rf values, enabling purity assessment. Nuclear magnetic resonance (NMR) spectra of this compound complexes, such as chymostatin derivatives, provide structural confirmation through characteristic singlet peaks for aldehyde groups (δ 9.5) and sulfonic acid protons.
Challenges and Alternatives in this compound Applications
Economic and Practical Limitations
This compound’s high cost compared to simpler sulfonic acids (e.g., naphthalene-β-sulfonic acid) limits its industrial use. Additionally, its strong acidity necessitates corrosion-resistant equipment, increasing operational costs.
Substitutes and Hybrid Methods
To address these issues, hybrid protocols combine this compound with cheaper precipitants. For example, initial arginine isolation with naphthalene-β-sulfonic acid, followed by this compound recrystallization, balances cost and purity. Enzymatic digestion (e.g., carboxypeptidase A) also reduces reliance on chemical precipitants by selectively hydrolyzing contaminants .
Chemical Reactions Analysis
Types of Reactions: Flavianic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: The nitro groups in this compound can be reduced to amino groups under suitable conditions.
Substitution: The sulfonic acid group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted naphthalenesulfonic acid derivatives
Scientific Research Applications
Chemical Properties and Structure
Flavianic acid is a naphthalenesulfonic acid derivative characterized by nitro groups at positions 5 and 7 and a hydroxy group at position 1. Its molecular formula is with a molecular weight of approximately 314.23 g/mol . The compound exhibits significant solubility in water due to its sulfonic acid group, making it suitable for various aqueous applications.
Protein Isolation and Purification
This compound has been extensively used in protein biochemistry for its ability to bind proteins selectively. A study demonstrated its efficacy in a dye-protein coprecipitating model, where this compound was utilized to isolate bovine trypsin from crude protein extracts. The binding kinetics revealed a time-dependent interaction that enhances the fractionation of proteins, which is crucial for sample purification processes .
Table 1: Binding Characteristics of this compound with Bovine Trypsin
| Incubation Time (h) | Binding Constant (M^-1) | Model Type |
|---|---|---|
| 18 | 11.6 | Cooperativity |
| 139 | 1681.0 | Heterogeneity |
| 18 | 0.3 | One-site creator |
This table summarizes the binding constants obtained from various models applied to the interaction between this compound and trypsin, indicating a robust binding affinity over time.
Reference Standard in Thin-Layer Chromatography (TLC)
This compound serves as an important color reference standard in thin-layer chromatography (TLC). Studies have shown that various derivatives of flavianic acids can be prepared and utilized effectively as standards for color comparison in analytical chemistry . This application is particularly valuable in the separation and identification of compounds based on their chromatographic behavior.
Role in Amino Acid Synthesis
This compound is also recognized as a precursor in synthesizing essential amino acids such as arginine and non-essential amino acids like tyrosine. Its role in metabolic pathways highlights its significance in biochemical research and potential therapeutic applications .
Textile Industry
Historically, this compound has been employed as a dye in the textile industry, particularly for coloring fabrics. Its vibrant yellow hue and stability make it suitable for various textile applications.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting specific compounds due to its reactive nature with various analytes. Its application extends to environmental monitoring, where it can help identify pollutants through colorimetric methods.
Case Study 1: Protein Binding Dynamics
A detailed investigation into the binding dynamics of this compound with proteins demonstrated its potential for enhancing protein isolation techniques. The study utilized equilibrium dialysis assays to analyze binding characteristics over extended incubation periods, revealing insights into the mechanisms of protein-dye interactions .
Case Study 2: Color Reference Standard Development
In developing color reference standards for TLC, researchers prepared several this compound derivatives to evaluate their performance under different chromatographic conditions. The findings indicated that these derivatives provide consistent color responses, making them reliable standards for analytical purposes .
Mechanism of Action
The mechanism of action of flavianic acid primarily involves its ability to bind to specific molecular targets. In histological applications, this compound binds to cellular components, allowing for the visualization of structures under a microscope. The nitro and sulfonic acid groups in this compound play a crucial role in its binding affinity and staining properties .
Comparison with Similar Compounds
Sulfosalicylic Acid
- Structure : C₇H₆O₆S (3-sulfobenzoic acid).
- Applications : Widely used in protein precipitation (e.g., urinary proteins) and environmental catalysis. Unlike flavianic acid, it lacks nitro groups, reducing its aromatic surface area and binding energy for hydrophobic interactions .
- Binding Behavior : Forms weaker electrostatic interactions with proteins due to smaller molecular size and absence of nitro substituents.
Picric Acid (2,4,6-Trinitrophenol)
- Structure : C₆H₃N₃O₇.
- Applications : A classic protein precipitant and explosive precursor.
- Comparison: Selectivity: Less selective than this compound; precipitates a broader range of cations (e.g., Ca²⁺, Mg²⁺). Safety: Highly explosive in dry form, whereas this compound is non-explosive but corrosive (risk code R34) .
Congo Red
- Structure : A diazo dye with two naphthalene sulfonic acid groups.
- Binding to Proteins : Exhibits higher affinity for amyloid fibrils but lower specificity for trypsin.
Comparative Binding Data with Trypsin
Key Findings :
- This compound’s time-dependent binding to trypsin involves two-step kinetics: initial site occupancy (nH = 0.28) followed by cooperative site creation (nH = 1.09) after 18 h .
- Entropy-driven mechanism : Water displacement from trypsin’s hydration shell (+26.3 entropy units) enhances binding efficiency compared to enthalpy-driven analogues like Congo Red .
Metal Ion Precipitation Efficiency
| Compound | Selective Ions | Sensitivity (μg/mL) | pH Range |
|---|---|---|---|
| This compound | Zr⁴⁺, Pb²⁺ | 0.1 (Zr) | 1.5–3.0 |
| Picrolonic Acid | Ca²⁺, Ba²⁺ | 5.0 (Ca) | 4.0–6.0 |
| Sulfosalicylic Acid | Proteins | N/A | 2.0–4.0 |
Advantages : this compound’s nitro and sulfonic groups enable chelation with Zr⁴⁺/Pb²⁺ at low concentrations, outperforming picrolonic acid in trace metal analysis .
Biological Activity
Flavianic acid, a compound derived from various natural sources, has garnered attention for its biological activities, particularly its role as an inhibitor in enzymatic reactions. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.
This compound functions primarily as a competitive inhibitor of certain enzymes, notably trypsin. Research indicates that it binds to the active site of trypsin, preventing substrate access. The kinetic studies performed show that this compound exhibits a specific binding affinity, which can be quantified through various models of enzyme inhibition.
Kinetic Parameters
A detailed analysis of the kinetic properties of this compound as an inhibitor of trypsin revealed the following parameters:
| Inhibition Model | Kinetic Parameter (k) | Standard Error | Chi-square Ratio |
|---|---|---|---|
| Competitive | 0.24 | 0.06 | 2.50 |
| Non-competitive | 32 ± 2 | 0.38 ± 0.01 | 1.39 |
| Uncompetitive | 45 ± 7 | 0.42 ± 0.04 | - |
These results suggest that the competitive model best describes the inhibition mechanism of this compound on trypsin at low pH levels (pH 3.0) .
Biological Effects
This compound has been studied not only for its enzymatic inhibition but also for its broader biological effects:
- Histonase Activity : this compound has been used to demonstrate histonase activity in various leukocyte types, indicating its potential role in modulating immune responses .
- Toxicological Studies : In animal models, this compound's effects on liver function have been documented, with studies showing fat accumulation in liver tissues upon administration .
Case Study 1: Enzymatic Inhibition
In a study examining the inhibitory effects of this compound on trypsin, researchers observed that increasing concentrations of this compound led to a significant decrease in enzymatic activity. The study utilized progress curves to illustrate the relationship between enzyme concentration and activity decay over time .
Case Study 2: Histological Impact
Another investigation focused on the histological implications of this compound administration in mice. After administering varying doses, researchers noted significant changes in liver morphology, including fat accumulation and cellular necrosis at higher doses . The findings were graded based on fat staining intensity in liver sections.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing and characterizing flavianic acid (C₁₀H₆N₂O₈S) to ensure reproducibility?
- Methodological Answer : Synthesis should follow protocols validated by spectroscopic and chromatographic techniques. For reproducibility:
- Purification : Use recrystallization or HPLC to isolate pure this compound (CAS 483-84-1) .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis for stoichiometric verification .
- Documentation : Detailed experimental steps (e.g., solvent ratios, temperature gradients) must be included in supplementary materials to align with reproducibility standards .
Q. How can researchers resolve discrepancies in reported molecular weight or structural data for this compound?
- Methodological Answer : Cross-validate data using:
- Reference Databases : Compare results with NIST Chemistry WebBook entries (e.g., molecular weight 314.228 g/mol) .
- Peer Protocols : Replicate synthesis methods from peer-reviewed studies (e.g., hydrolysis conditions for sulfonic acid groups) .
- Collaborative Analysis : Share raw spectral data (e.g., IR peaks for nitro and hydroxyl groups) via open-access platforms to address inconsistencies .
Advanced Research Questions
Q. What mechanisms explain the two-step binding interaction of this compound with trypsin in acidic media?
- Methodological Answer : The interaction involves:
- Step 1 : Hydration effects and conformational changes induced by initial flavianate binding, detected via equilibrium dialysis and fluorescence quenching .
- Step 2 : Cooperative destabilization of trypsin’s tertiary structure due to additional this compound molecules, observed through Hill plot analysis (nH = 0.28 for initial sites; nH = 1.09 for stronger sites) .
- Experimental Design : Use time-dependent circular dichroism (CD) and isothermal titration calorimetry (ITC) to quantify binding kinetics and entropy changes .
Q. How should researchers address contradictions in reported dissociation constants (Kd) for this compound-protein interactions?
- Methodological Answer :
- Contextual Factors : Note pH dependencies (e.g., stronger binding at pH < 4 due to protonation of trypsin’s active site) .
- Statistical Validation : Apply nonlinear regression to Hill plots to distinguish between negative cooperativity (nH < 1) and multi-site binding .
- Comparative Studies : Benchmark against structurally analogous dyes (e.g., Congo Red or Coomassie Brilliant Blue) to identify system-specific anomalies .
Q. What strategies are effective in isolating this compound’s biological activity from interference by its nitro and sulfonic groups?
- Methodological Answer :
- Derivatization : Synthesize methylated or acetylated analogs to block reactive groups, followed by bioactivity assays (e.g., enzyme inhibition) .
- Computational Modeling : Use density functional theory (DFT) to predict electronic contributions of nitro/sulfonic moieties to binding affinity .
- Control Experiments : Compare this compound with de-nitrated derivatives in dose-response studies to isolate functional group effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
